

An In-depth Technical Guide to Durohydroquinone and its Relationship with Duroquinone

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Compound of Interest

Compound Name: *Durohydroquinone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **durohydroquinone** and its reversible redox relationship with duroquinone. It covers their chemical and physical properties, detailed experimental protocols for their synthesis and analysis, and their significant roles in biological systems, particularly concerning redox cycling and cellular stress response pathways.

Introduction

Duroquinone (2,3,5,6-tetramethyl-1,4-benzoquinone) and its reduced form, **durohydroquinone** (2,3,5,6-tetramethylbenzene-1,4-diol), constitute a significant redox couple. This pair is structurally related to other biologically important quinones, such as Coenzyme Q10.^[1] Their ability to undergo reversible two-electron, two-proton transfer makes them valuable subjects of study in chemistry and biology. Duroquinone serves as an organic oxidant and electron acceptor in various biochemical processes, while **durohydroquinone** is recognized for its antioxidant properties.^{[2][3]} The dynamic interplay between these two forms is central to their biological effects, which range from inducing oxidative stress to activating protective cellular pathways. This guide will explore this relationship in detail, providing the necessary technical information for research and development.

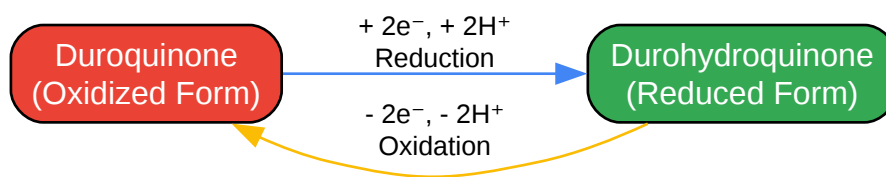
Physicochemical Properties

The distinct properties of duroquinone and **durohydroquinone** are fundamental to their chemical behavior and biological function. A summary of their key quantitative data is presented below for easy comparison.

Property	Duroquinone	Durohydroquinone
IUPAC Name	2,3,5,6-Tetramethylcyclohexa-2,5-diene-1,4-dione[4]	2,3,5,6-Tetramethylbenzene-1,4-diol[5]
Synonyms	Tetramethyl-p-benzoquinone, DQ[4]	Tetramethylhydroquinone, Dihydroxydurene, DHQ[5]
CAS Number	527-17-3[4]	527-18-4[5]
Molecular Formula	C ₁₀ H ₁₂ O ₂ [4]	C ₁₀ H ₁₄ O ₂ [5]
Molecular Weight	164.20 g/mol [4]	166.22 g/mol [5]
Appearance	Bright yellow, needle-like crystals[2]	White to light red powder/crystals[6]
Melting Point	111–112 °C[2]	233 °C[6]
Water Solubility	443 mg/L[7]	Sparingly soluble
Organic Solvent Solubility	Soluble in alcohol, benzene, ether, THF, DCM[2][8]	Soluble in hot methanol, sparingly in ether[6][9]
logP (octanol-water)	2.23[7]	N/A
Redox Potential	Lower 1 e ⁻ and 2 e ⁻ /2 H ⁺ potential than benzoquinone[10]	N/A

The Redox Relationship

The core of the relationship between duroquinone and **durohydroquinone** is their interconversion through a redox reaction involving the transfer of two electrons and two protons (H⁺). This process is central to their biological activity.



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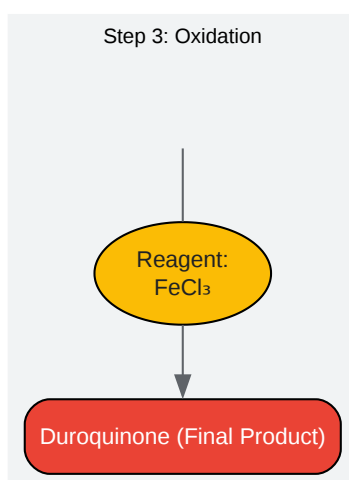
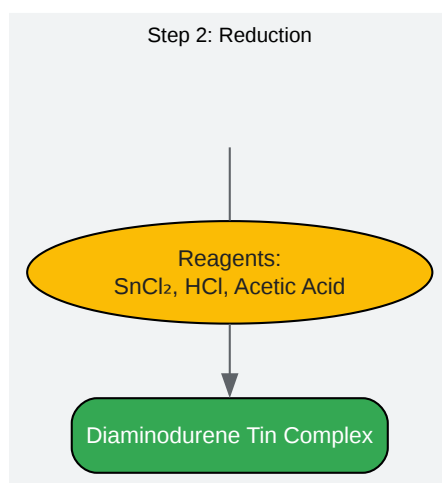
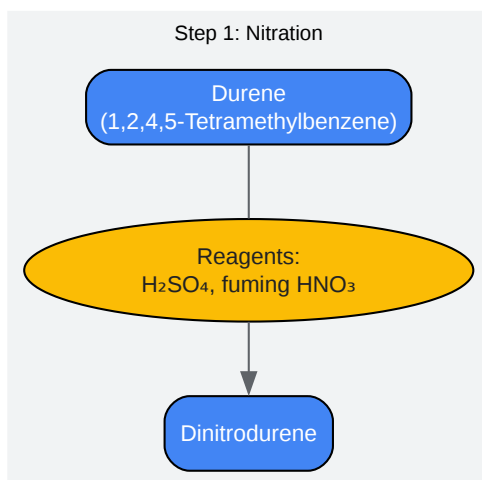
Figure 1: Reversible redox transformation between duroquinone and **durohydroquinone**.

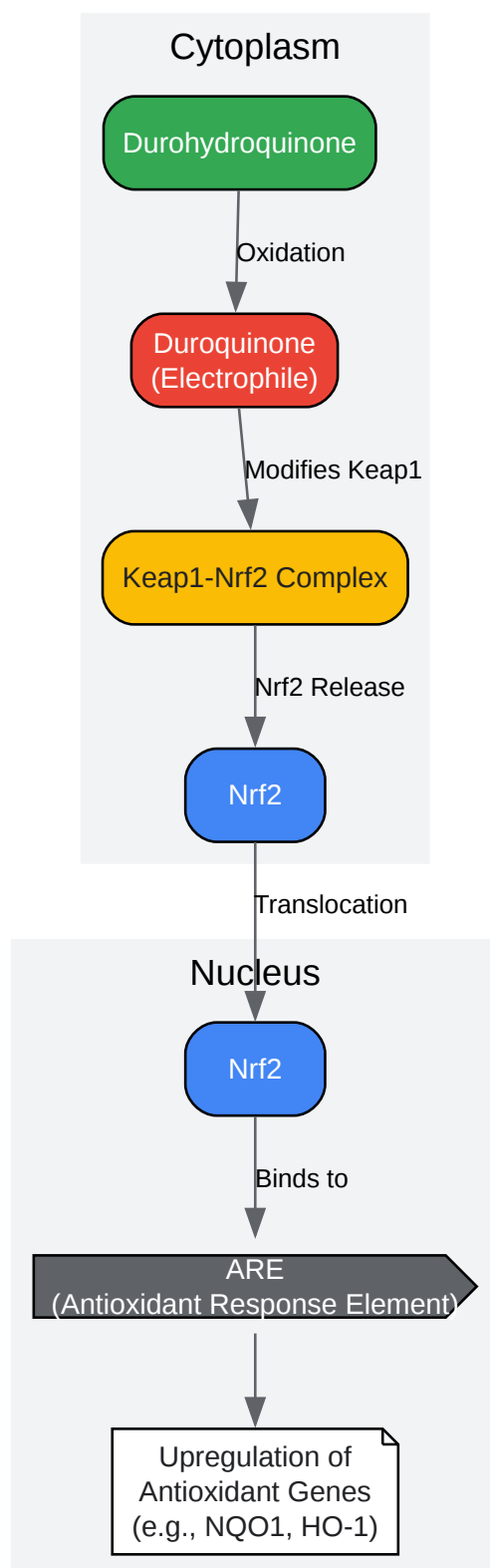
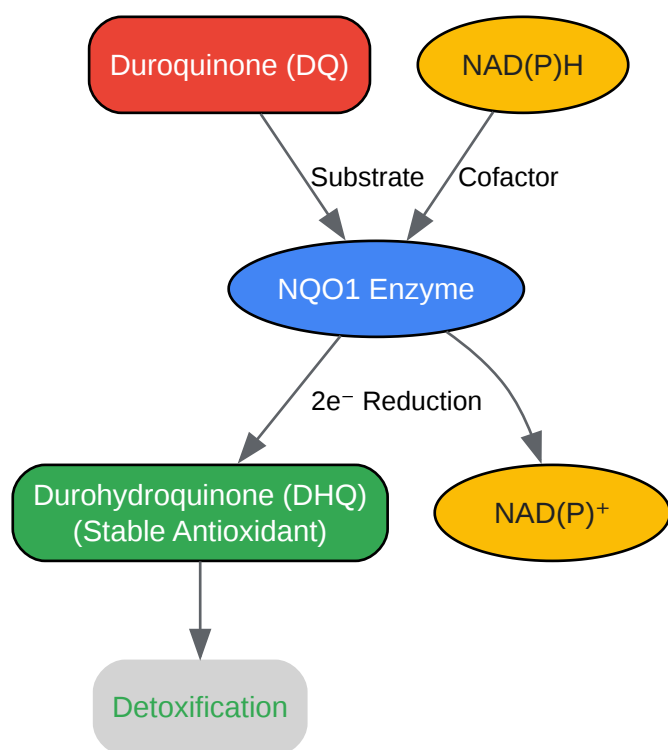
This redox cycling can be catalyzed in biological systems by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[11] NQO1 is a flavoprotein that carries out a two-electron reduction of quinones, bypassing the formation of the unstable and potentially toxic semiquinone radical intermediate.[12][13] This direct reduction to the stable hydroquinone is a key detoxification pathway.

Experimental Protocols

Synthesis of Duroquinone from Durene

Duroquinone can be synthesized from 1,2,4,5-tetramethylbenzene (durene) in a three-step process involving nitration, reduction, and oxidation.[14][15]





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